An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxyquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxyquinoline, a key heterocyclic compound with applications in synthetic chemistry and as an intermediate in the development of pharmacologically active molecules. This document details its fundamental characteristics, outlines experimental protocols for their determination, and situates the compound in the context of relevant biological pathways.
Core Physicochemical Properties
4-Chloro-6-methoxyquinoline is a substituted quinoline with the molecular formula C₁₀H₈ClNO.[1] Its structure, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position, imparts specific chemical reactivity and physical characteristics that are crucial for its application in further chemical synthesis.
Data Presentation: Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Chloro-6-methoxyquinoline. It is important to note that while some experimental data is available for related compounds, specific experimental values for 4-Chloro-6-methoxyquinoline are not widely published. Therefore, computationally predicted values from reliable sources are included and are duly noted.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₈ClNO | --- | PubChem[1] |
| Molecular Weight | 193.63 g/mol | --- | PubChem[1] |
| Melting Point | Not available | Experimental | --- |
| Boiling Point | Not available | Experimental | --- |
| Aqueous Solubility | Not available | Experimental | --- |
| pKa (most basic) | 2.8 (Predicted) | Predicted | PubChem[1] |
| logP (Octanol-Water Partition Coefficient) | 2.8 (Predicted) | Predicted (XLogP3) | PubChem[1] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-6-methoxyquinoline are provided below. These are standard and robust protocols widely used in the field of medicinal and organic chemistry.
Synthesis of 4-Chloro-6-methoxyquinoline
A common and effective method for the synthesis of 4-chloroquinolines is through the chlorination of the corresponding 4-hydroxyquinoline precursor.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-6-methoxyquinoline.
-
Chlorination: Add phosphorus oxychloride (POCl₃) in excess to the flask. The POCl₃ can serve as both the reactant and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude 4-Chloro-6-methoxyquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.
Melting Point Determination
The melting point is a crucial indicator of the purity of a crystalline solid.
Protocol:
-
Sample Preparation: Ensure the synthesized 4-Chloro-6-methoxyquinoline is a fine, dry powder.[2] If necessary, grind the crystals using a mortar and pestle.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4]
-
Measurement: Place the capillary tube in a melting point apparatus.[3]
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]
-
Observation: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. While 4-Chloro-6-methoxyquinoline is expected to be a solid at room temperature, this protocol is relevant for related liquid quinoline derivatives.
Protocol (Capillary Method):
-
Sample Preparation: Place a small amount of the liquid sample into a small test tube.
-
Capillary Insertion: Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).[5]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[5]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6]
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Protocol:
-
Sample Preparation: Add an excess amount of solid 4-Chloro-6-methoxyquinoline to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the aqueous phase by centrifugation or filtration.[9]
-
Quantification: Determine the concentration of 4-Chloro-6-methoxyquinoline in the clear aqueous supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values.
Protocol:
-
Solution Preparation: Prepare a solution of 4-Chloro-6-methoxyquinoline of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).[10]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]
-
pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.[10][11]
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[12]
logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Protocol:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known logP values and determine their retention times.[13]
-
Correlation: Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.[14]
-
Sample Analysis: Inject a solution of 4-Chloro-6-methoxyquinoline and determine its retention time under the same chromatographic conditions.
-
logP Calculation: Calculate the log k' for 4-Chloro-6-methoxyquinoline and use the calibration curve to determine its logP value.[14]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 4-Chloro-6-methoxyquinoline from a 4-hydroxyquinoline precursor.
Caption: Synthetic workflow for 4-Chloro-6-methoxyquinoline.
Physicochemical Property Determination Workflow
This diagram outlines the logical flow for determining the key physicochemical properties of a synthesized compound like 4-Chloro-6-methoxyquinoline.
Caption: Experimental workflow for physicochemical characterization.
Relevant Biological Signaling Pathway
While 4-Chloro-6-methoxyquinoline itself is not a known direct modulator of signaling pathways, it serves as a crucial intermediate in the synthesis of more complex molecules, such as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. ursinus.edu [ursinus.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scielo.br [scielo.br]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecetoc.org [ecetoc.org]
- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]



